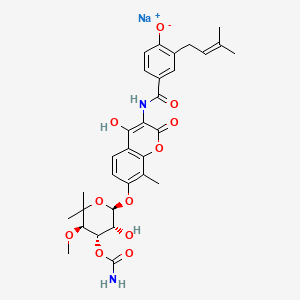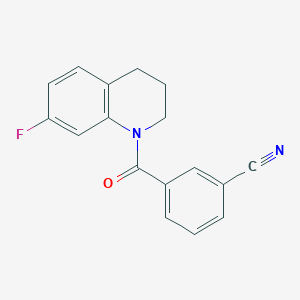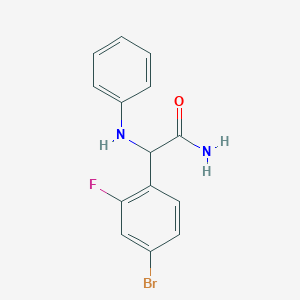![molecular formula C12H12BrNO3 B7559117 N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide, also known as BFMC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Mecanismo De Acción
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide inhibits PARP by binding to its catalytic domain, which prevents PARP from repairing damaged DNA. This leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. Its inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has also been shown to induce apoptosis in cancer cells. Additionally, N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor, and its use in combination with chemotherapy and radiation therapy has shown promising results in preclinical studies. Additionally, N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in lab experiments. Its potency as a PARP inhibitor may lead to off-target effects, and its use may also lead to the development of drug resistance.
Direcciones Futuras
There are several future directions for the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in scientific research. One potential direction is the development of more potent and selective PARP inhibitors. Another potential direction is the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in combination with other DNA-damaging agents, such as topoisomerase inhibitors or alkylating agents, may also be explored. Finally, the development of biomarkers to predict the response to N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide and other PARP inhibitors may also be an important future direction.
Métodos De Síntesis
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide can be synthesized using a simple two-step process. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The second step involves the reaction of furan-2-carbonyl chloride with N,N-dimethylformamide and 5-bromomethylfuran-2-carboxamide to form N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to be a potent PARP inhibitor, and its use in combination with chemotherapy and radiation therapy has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-8-3-5-10(16-8)12(15)14(2)7-9-4-6-11(13)17-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLXUXWQBPZFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)



